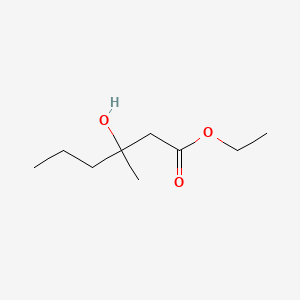
Ethyl 3-hydroxy-3-methylhexanoate
概要
説明
Ethyl 3-hydroxy-3-methylhexanoate is a chemical compound with the molecular formula C8H16O3 . It is also known by other names such as Ethyl 3-hydroxyhexanoate and Ethyl hydroxy-3-hexanoate .
Synthesis Analysis
The synthesis of Ethyl 3-hydroxy-3-methylhexanoate can be achieved through the Reformatsky condensation of ethyl bromoacetate and 2-pentanone . This reaction involves the formation of a zinc enolate from the ethyl bromoacetate, which then reacts with the carbonyl group of the 2-pentanone to form the desired product .
Molecular Structure Analysis
The molecular structure of Ethyl 3-hydroxy-3-methylhexanoate consists of eight carbon atoms, sixteen hydrogen atoms, and three oxygen atoms . The IUPAC Standard InChIKey for this compound is LYRIITRHDCNUHV-UHFFFAOYSA-N .
科学的研究の応用
Synthesis Optimization and Applications
- Ethyl 3-hydroxy-3-methylhexanoate serves as a precursor in the synthesis of various chemicals, such as 3-methoxyhexanoic acid, through nucleophilic substitution reactions. Optimal conditions for such syntheses have been studied, focusing on solvents and catalysts to enhance yield and efficiency (Han Jianrong, 2013).
Catalysis and Chemical Reactions
- This compound is also involved in catalytic processes. For instance, iron(III) 2-ethylhexanoate has been utilized as a catalyst for stereoselective Diels–Alder reactions with ethyl (E)-4-oxobutenoate, leading to the production of specific carboxylic acid ethyl esters (D. Gorman, I. Tomlinson, 1998).
Monitoring Systems and Sensory Applications
- In sensory science, ethyl 3-hydroxy-3-methylhexanoate has been investigated for its role in underarm odor. A study developed a system to monitor the pH and electrical conductivity of this compound, which is a causative agent of underarm odor (H. Hirano, Y. Isomura, M. Futagawa, 2018).
Biocatalytic Processes
- Biocatalysis is another area where ethyl 3-hydroxy-3-methylhexanoate finds application. Enzymatic processes have been employed to produce derivatives of this compound, such as (S)-3-cyano-5-methylhexanoic acid ethyl ester, for use in pharmaceutical synthesis (R. Zheng et al., 2012).
Green Chemistry and Sustainable Processes
- The compound has relevance in green chemistry, where sustainable biocatalytic procedures have been developed for synthesizing branched acid esters involving ethyl 3-hydroxy-3-methylhexanoate. These processes are considered environmentally friendly and efficient (M. C. Montiel et al., 2021).
Odor Threshold Studies
- Studies on the odor thresholds of various branched esters, including compounds related to ethyl 3-hydroxy-3-methylhexanoate, have been conducted to understand their sensory properties (G. Takeoka et al., 1995).
特性
IUPAC Name |
ethyl 3-hydroxy-3-methylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-4-6-9(3,11)7-8(10)12-5-2/h11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWSCTDNFJINDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(CC(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433103 | |
| Record name | ethyl 3-hydroxy-3-methylcaproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-hydroxy-3-methylhexanoate | |
CAS RN |
24420-88-0 | |
| Record name | ethyl 3-hydroxy-3-methylcaproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

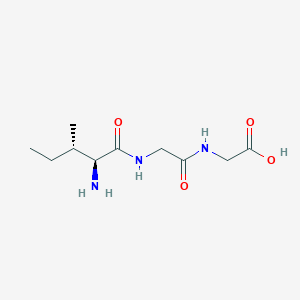
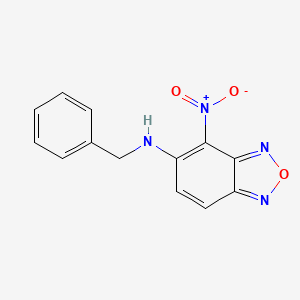
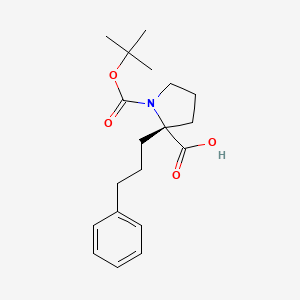
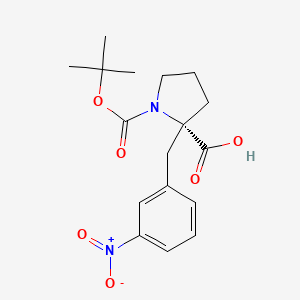
![[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B1609595.png)
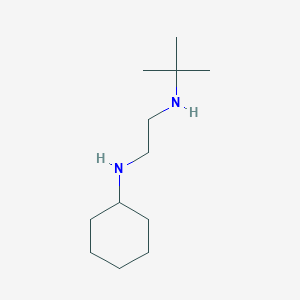
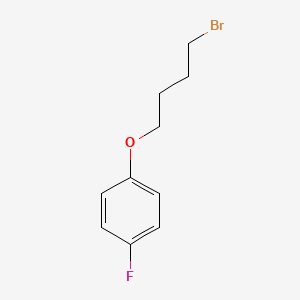

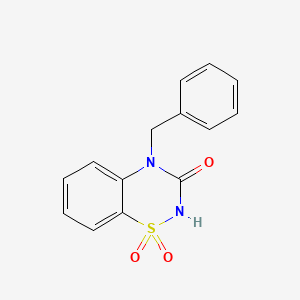
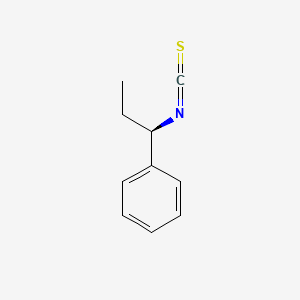
![5-(dimethylamino)-N-[(3S)-1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl]naphthalene-1-sulfonamide](/img/structure/B1609606.png)
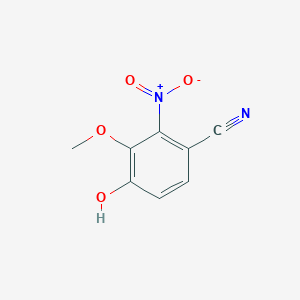
![[4-(2-Morpholin-4-ylethoxy)phenyl]methanol](/img/structure/B1609608.png)
